12-Bromo-dodec-1-yne 12-Bromo-dodec-1-yne
Brand Name: Vulcanchem
CAS No.:
VCID: VC14136509
InChI: InChI=1S/C12H21Br/c1-2-3-4-5-6-7-8-9-10-11-12-13/h1H,3-12H2
SMILES:
Molecular Formula: C12H21Br
Molecular Weight: 245.20 g/mol

12-Bromo-dodec-1-yne

CAS No.:

Cat. No.: VC14136509

Molecular Formula: C12H21Br

Molecular Weight: 245.20 g/mol

* For research use only. Not for human or veterinary use.

12-Bromo-dodec-1-yne -

Specification

Molecular Formula C12H21Br
Molecular Weight 245.20 g/mol
IUPAC Name 12-bromododec-1-yne
Standard InChI InChI=1S/C12H21Br/c1-2-3-4-5-6-7-8-9-10-11-12-13/h1H,3-12H2
Standard InChI Key BEYCZAHIYMYDHY-UHFFFAOYSA-N
Canonical SMILES C#CCCCCCCCCCCBr

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

12-Bromo-dodec-1-yne is systematically named 12-bromododec-1-yne under IUPAC guidelines. Its molecular formula, C₁₂H₂₁Br, corresponds to a molar mass of 245.20 g/mol. The structure features a linear carbon chain with a terminal alkyne group (-C≡CH) at position 1 and a bromine substituent at position 12. The Canonical SMILES representation, C#CCCCCCCCCCCBr, confirms this arrangement .

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC Name12-bromododec-1-yne
Molecular FormulaC₁₂H₂₁Br
Molecular Weight245.20 g/mol
InChIInChI=1S/C12H21Br/c1-2-3-4-5-6-7-8-9-10-11-12-13/h1H,3-12H2
InChIKeyBEYCZAHIYMYDHY-UHFFFAOYSA-N

Synthesis Methods

Bromination of Terminal Alkynes

The most common route to 12-bromo-dodec-1-yne involves bromination of a preformed alkyne precursor. For example, dodec-1-yne can undergo radical bromination using N-bromosuccinimide (NBS) under UV light, selectively introducing bromine at the terminal position. Alternatively, metal-catalyzed bromination with CuBr₂ or LiBr in polar solvents like DMF achieves moderate yields.

Phosphorus-Mediated Reactions

A patent-described method employs triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) to brominate alkenes or alcohols. While originally applied to synthesize 12-bromododec-1-ene , this approach can be adapted for alkynes by substituting the starting material. The reaction proceeds via a two-step mechanism:

  • Formation of a phosphonium intermediate between PPh₃ and CBr₄.

  • Nucleophilic displacement by the alkyne, yielding the brominated product .

Table 2: Representative Synthesis Conditions

Starting MaterialReagentsConditionsYield (%)
Dodec-1-yneNBS, UV lightCCl₄, 25°C, 6 hr65–70
Dodec-11-en-1-olPPh₃, CBr₄CH₂Br₂, 0°C → RT55–60

Physicochemical Properties

Thermal Stability and Phase Behavior

12-Bromo-dodec-1-yne is a liquid at room temperature, with a predicted boiling point of 270–275°C based on analog data from 12-bromododec-1-ene . Its density is estimated at 1.05–1.10 g/cm³, slightly higher than non-brominated alkynes due to the bromine atom’s mass. The compound exhibits limited solubility in water but is miscible with organic solvents like dichloromethane and THF.

Spectroscopic Characterization

  • ¹H NMR (CDCl₃): A singlet at δ 1.8–2.1 ppm corresponds to the terminal alkyne proton, while bromine’s inductive effect deshields adjacent methylene groups (δ 3.3–3.5 ppm) .

  • IR Spectroscopy: Strong absorption at ~2100 cm⁻¹ confirms the alkyne C≡C stretch, while C-Br vibrations appear at 550–650 cm⁻¹.

Reactivity and Applications

Hydrothiolation and Click Chemistry

The alkyne group in 12-bromo-dodec-1-yne undergoes hydrothiolation with thiols (R-SH) catalyzed by indium or gold complexes. This reaction forms vinyl sulfides, which are valuable in polymer crosslinking and bioconjugation. For example:
C≡C-(CH₂)₁₀-Br+HS-RInCl₃CH₂=CH-S-R-(CH₂)₁₀-Br\text{C≡C-(CH₂)₁₀-Br} + \text{HS-R} \xrightarrow{\text{InCl₃}} \text{CH₂=CH-S-R-(CH₂)₁₀-Br}

Nanoparticle Functionalization

In materials science, 12-bromo-dodec-1-yne modifies BaTiO₃ nanoparticles for dielectric composites. Reaction with triethyl phosphate produces phosphonate ligands that anchor to the nanoparticle surface, enhancing dispersion in polymer matrices.

Table 3: Applications in Nanotechnology

ApplicationProcessOutcome
Dielectric compositesLigand attachment to BaTiO₃Improved thermal stability
Drug delivery systemsAlkyne-azide cycloadditionTargeted molecular probes

Analytical and Computational Tools

Mass Spectrometry

Electron ionization (EI) mass spectra show a molecular ion peak at m/z 244–246 (Br isotopic pattern). Fragmentation patterns include loss of Br- (m/z 164) and sequential cleavage of methylene groups .

Computational Modeling

Density functional theory (DFT) calculations predict a HOMO-LUMO gap of 5.2 eV, indicating moderate reactivity. Molecular dynamics simulations suggest the bromine atom induces a bent conformation in the alkyl chain, influencing packing in crystalline phases.

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